molecular formula C5H4N2S B3218241 5-Methylthiazole-4-carbonitrile CAS No. 1187942-88-6

5-Methylthiazole-4-carbonitrile

Cat. No.: B3218241
CAS No.: 1187942-88-6
M. Wt: 124.17 g/mol
InChI Key: IFGPQFXHKILQPQ-UHFFFAOYSA-N
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Description

5-Methylthiazole-4-carbonitrile is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms. This compound is known for its aromatic properties and reactivity, making it a valuable component in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of thioamides with α-haloketones under acidic conditions.

  • Modern Methods: Advances in synthetic chemistry have introduced methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Industrial Production Methods:

  • Batch Production: In industrial settings, batch production methods are often employed, where raw materials are processed in controlled environments to ensure purity and consistency.

  • Continuous Flow Synthesis: Some industries have adopted continuous flow synthesis to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the thiazole ring are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including sulfoxides and sulfones.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Substituted thiazoles with different functional groups.

Scientific Research Applications

5-Methylthiazole-4-carbonitrile is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

  • Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 5-Methylthiazole-4-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 4-Methylthiazole-2-carbonitrile: Similar in structure but with a different position of the methyl group.

  • 5-Amino-2-methylthiazole-4-carbonitrile: Contains an amino group in addition to the methyl group.

Uniqueness: 5-Methylthiazole-4-carbonitrile is unique due to its specific arrangement of atoms, which influences its reactivity and biological activity. Its distinct properties make it a valuable compound in various applications compared to its similar counterparts.

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Properties

IUPAC Name

5-methyl-1,3-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-5(2-6)7-3-8-4/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGPQFXHKILQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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